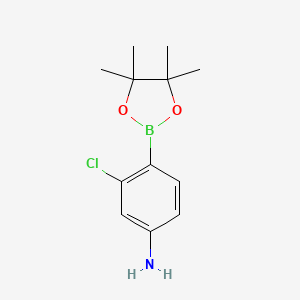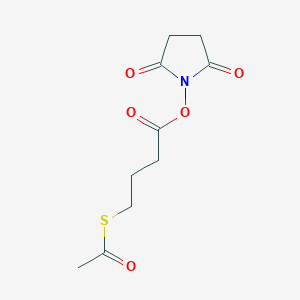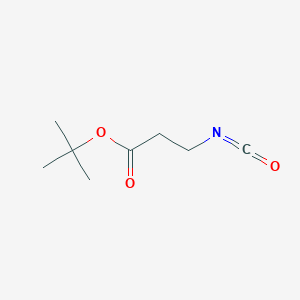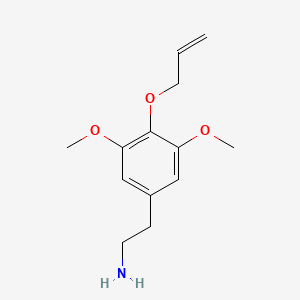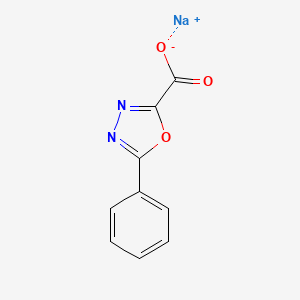
Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate
Overview
Description
1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain a five-membered ring structure composed of two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known for their wide range of biological activities, including antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves the cyclization of amidoximes . For example, the synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treating a compound with hydroxyl amine hydrate to get amidoxime, followed by cyclization using acyl chloride .Molecular Structure Analysis
The 1,3,4-oxadiazole molecule is composed of a five-membered heterocyclic ring, which includes two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles are diverse and depend on the specific compound and reaction conditions. For instance, the semicarbazones are produced as an intermediate at the platinum electrode, via reaction between substituted aldehydes and semicarbazide in the presence of sodium acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on the specific compound. For instance, with two methyl groups, 1,3,4-Oxadiazole is completely soluble in water, while aryl substituents lower the solubility significantly .Scientific Research Applications
1. Chemical Genetics and Apoptosis Induction
Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate, as part of the 3-aryl-5-aryl-1,2,4-oxadiazoles class, has potential in chemical genetics for the discovery of apoptosis inducers, important in cancer research. Tail-interacting protein 47 (TIP47), an insulin-like growth factor II receptor binding protein, has been identified as the molecular target of 3-aryl-5-aryl-1,2,4-oxadiazoles, highlighting their role in anticancer drug research (Cai, Drewe, & Kasibhatla, 2006).
2. Antimicrobial Properties
A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, including derivatives of sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate, have been synthesized and shown to exhibit antimicrobial activity against various microbial species. This highlights the compound's potential in the development of new antimicrobial agents (Gul et al., 2017).
3. Application in Light-Emitting Diodes
Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate has applications in the development of phosphorescent light-emitting diodes (LEDs). Polymers bearing 5-phenyl-1,3,4-oxadiazole groups have been synthesized and used as hosts for phosphors in LEDs, demonstrating the compound's utility in advanced material sciences (Zhang et al., 2011).
4. Antidepressant and Anticonvulsant Activities
The derivatives of sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate have been evaluated for their antidepressant and anticonvulsant activities. Certain compounds in this class demonstrated significant effects, comparable to or even surpassing traditional treatments, suggesting their potential in neuropsychiatric disorder management (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
5. Fluorescent Chemosensors
Compounds containing the 5-phenyl-1,3,4-oxadiazole moiety, like sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate, have been used to create novel polyphenylenes that act as fluorescent chemosensors. These are particularly sensitive to fluoride ions, demonstrating potential applications in environmental monitoring and analytical chemistry (Zhou et al., 2005).
Safety And Hazards
Future Directions
The future directions in the field of 1,3,4-oxadiazoles research involve the development of new synthetic strategies and the discovery of new molecules with potential biological effects . The constantly growing interest in heterocyclic systems of this nature has led to the search for new methods of obtaining complex structures containing oxadiazole rings .
properties
IUPAC Name |
sodium;5-phenyl-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.Na/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUMDBTXUDBJGO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |
CAS RN |
1193387-87-9 | |
| Record name | sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




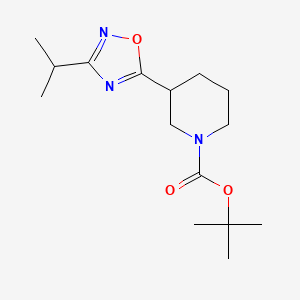
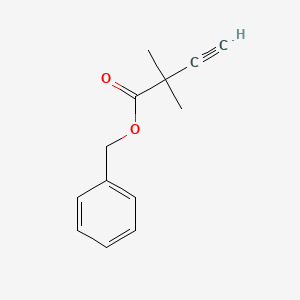
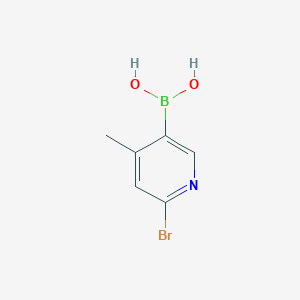
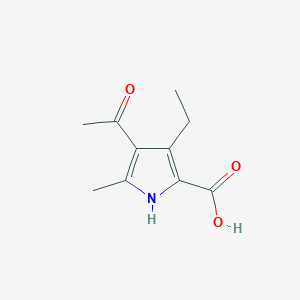
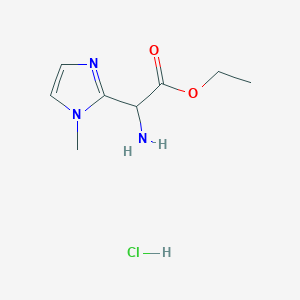
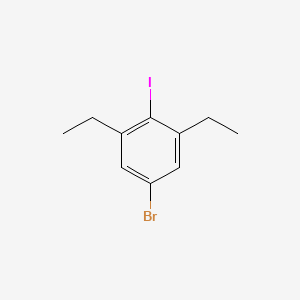
![Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate](/img/structure/B1520575.png)

